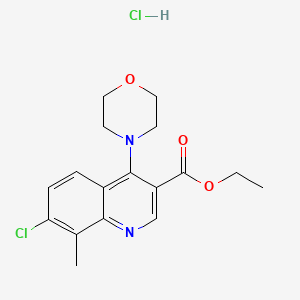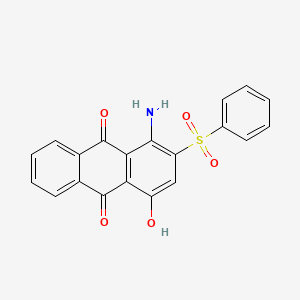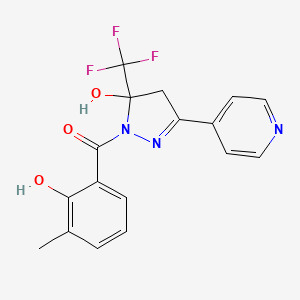![molecular formula C19H23N3O4 B5101737 N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5101737.png)
N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide, also known as GW 501516 or Cardarine, is a synthetic drug that was developed in the 1990s. It belongs to a class of drugs known as selective androgen receptor modulators (SARMs), which are designed to mimic the effects of testosterone in the body. However, unlike traditional anabolic steroids, SARMs are believed to be more selective in their actions, targeting only specific tissues and organs, such as bone and muscle, while minimizing the risk of unwanted side effects.
Mechanism of Action
N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a key role in regulating energy metabolism, inflammation, and lipid metabolism. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased endurance and reduced fat accumulation.
Biochemical and Physiological Effects:
N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516 has a number of biochemical and physiological effects on the body. In animal studies, N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516 has been shown to increase endurance and reduce fat accumulation, possibly by increasing the expression of genes involved in fatty acid oxidation and energy metabolism. Additionally, N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516 has been shown to have anti-inflammatory effects, which may be beneficial for treating certain diseases, such as arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516 in lab experiments is its ability to selectively target specific tissues and organs, such as bone and muscle, while minimizing the risk of unwanted side effects. Additionally, N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516 has been shown to have a relatively low toxicity profile, making it a safer alternative to traditional anabolic steroids. However, one of the limitations of using N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516 in lab experiments is that its long-term effects on the body are not yet fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are a number of potential future directions for research on N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516. One area of research that shows promise is its potential use in treating certain metabolic disorders, such as obesity and type 2 diabetes. Additionally, researchers are investigating the potential use of N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516 in treating certain types of cancer, as well as its potential use in enhancing cognitive function and memory. However, more research is needed to fully understand the potential benefits and risks of using N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516 in these contexts.
Synthesis Methods
The synthesis of N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516 involves a series of chemical reactions that ultimately result in the formation of the final product. One of the most common methods for synthesizing N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516 involves the reaction of 2,4-dinitrophenylhydrazine with 4-morpholinylacetyl chloride to form 4-morpholinylacetylhydrazide. This intermediate is then reacted with 1-(2-isopropylaminoacetyl)-2-indolylacetonitrile to form N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516.
Scientific Research Applications
N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516 has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields, including medicine, sports performance, and military performance enhancement. Some of the most promising research on N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516 has focused on its ability to improve cardiovascular health and endurance. In animal studies, N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide 501516 has been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism, leading to improved endurance and reduced fat accumulation.
properties
IUPAC Name |
2-[3-(2-morpholin-4-yl-2-oxoacetyl)indol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13(2)20-17(23)12-22-11-15(14-5-3-4-6-16(14)22)18(24)19(25)21-7-9-26-10-8-21/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKDZEPALJWRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine](/img/structure/B5101665.png)

![5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101680.png)

![N-[3-(4-fluorophenyl)propyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5101691.png)
![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![ethyl [2,2,2-trifluoro-1-(4H-1,2,4-triazol-4-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5101699.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(tetrahydro-2H-pyran-4-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5101716.png)



![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5101748.png)
![5-bromo-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5101761.png)
![4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5101765.png)